1,3,4-Trimethylpiperazine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3,4-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3 |
InChI Key |
AMADWOODIDMYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1C)C |
Origin of Product |
United States |
Iii. Structural Characterization and Conformational Analysis of 1,3,4 Trimethylpiperazine 2,5 Dione
Spectroscopic Analysis of Piperazine-2,5-dione Derivatives
Spectroscopic methods are indispensable tools for probing the molecular structure of piperazine-2,5-dione derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy offer complementary information regarding the connectivity of atoms, molecular weight, functional groups, and vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR techniques)
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For piperazine-2,5-dione derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. csu.edu.aursc.org
¹H NMR Spectroscopy: The proton NMR spectrum of a substituted piperazine-2,5-dione would exhibit distinct signals for the methyl groups and the protons on the piperazine (B1678402) ring. The chemical shifts of these protons are influenced by the electronic effects of the neighboring carbonyl groups and the other substituents. For instance, in related piperazine derivatives, methyl protons on the nitrogen atoms typically appear as sharp singlets, while the ring protons may show more complex splitting patterns depending on their stereochemical relationship. muni.czresearchgate.net Simple NMR analyses, including the observation of Nuclear Overhauser Effect (NOE) enhancements, can be used to distinguish between cis and trans isomers of substituted piperazine-2,5-diones. csu.edu.au
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the piperazine-2,5-dione ring are typically observed at downfield chemical shifts (around 150-180 ppm) due to the deshielding effect of the oxygen atoms. The signals for the methyl carbons and the carbons of the piperazine ring appear at higher fields. For example, in 1-methylpiperazine, the methyl carbon appears around 46 ppm, and the ring carbons are observed at approximately 55 ppm. chemicalbook.com
2D-NMR Techniques: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the ¹H and ¹³C signals unambiguously. rsc.org HSQC correlates the signals of directly bonded proton and carbon atoms, while HMBC reveals long-range couplings between protons and carbons, helping to piece together the complete molecular structure.
A representative table of expected NMR data for 1,3,4-trimethylpiperazine-2,5-dione, based on data for similar structures, is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-CH₃ | ~3.0 | ~35 |
| C3-CH₃ | ~1.4 (doublet) | ~18 |
| N4-CH₃ | ~2.9 | ~33 |
| C2=O | - | ~168 |
| C3-H | ~4.0 (quartet) | ~58 |
| C5=O | - | ~167 |
| C6-H₂ | ~3.8 (multiplet) | ~48 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂N₂O₂), the expected exact mass would be approximately 156.0899 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of related piperazine-2,5-dione structures often involves cleavage of the ring and loss of small neutral molecules like CO or CH₃NCO. nih.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the amide groups. These bands typically appear in the region of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations. The absence of N-H stretching bands (typically around 3200-3400 cm⁻¹) would confirm the N-alkylation of the piperazine ring. auburn.eduresearchgate.net
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=O stretch (amide) | 1650 - 1700 |
| C-N stretch | 1000 - 1350 |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the piperazine ring and certain deformations of the methyl groups would be expected to give rise to distinct Raman signals. muni.cznih.gov For related thiadiazole compounds, Raman spectra have been used to identify key vibrational modes. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the piperazine-2,5-dione ring. Studies on similar piperazine-2,3-dione structures have shown that the ring can adopt conformations such as a half-chair. nih.gov The determination of the crystal structure is essential for understanding the molecule's packing in the solid state and the nature of intermolecular interactions. mdpi.comnih.gov
Conformational Features of the Piperazine-2,5-dione Ring (e.g., Boat, Skewed-Boat Conformations)
The six-membered piperazine-2,5-dione ring is not planar. To alleviate bond angle and torsional strain, it adopts puckered conformations. While the chair form is often the most thermodynamically stable for simple six-membered rings like cyclohexane, the presence of two planar amide bonds within the piperazine-2,5-dione ring significantly alters the conformational landscape. nih.govlibretexts.org The primary conformations available to this ring system are various non-planar forms, including boat and skewed-boat (or twist-boat) structures. nih.govqmul.ac.uk
Boat Conformation : In a boat conformation, two opposing atoms are positioned out of the plane formed by the other four atoms, both on the same side of the plane. qmul.ac.uk For the piperazine-2,5-dione ring, this would typically involve the two α-carbon atoms (C3 and C6) being out of the plane of the two nitrogen and two carbonyl carbon atoms. This conformation can be stabilized in certain molecular contexts, such as in macrocycles where the piperazine unit acts as a metal-binding moiety. nih.gov
Skewed-Boat (Twist-Boat) Conformation : The boat form is often flexible and can twist to relieve unfavorable interactions, leading to a more stable skewed-boat or twist conformation. libretexts.org This conformation has lower symmetry (D2) than the ideal boat (C2v) and represents an energy minimum between two boat forms. qmul.ac.uk
The planarity of the two amide units (C=O and N-H/N-R) forces a degree of flattening on the ring compared to cyclohexane. For this compound, the ring is generally expected to exist in a puckered conformation, with boat and skewed-boat forms being significant possibilities. The exact preference is determined by the steric and electronic effects of the substituents.
| Conformation | Key Geometric Features | Symmetry Group (idealized) |
| Boat | C3 and C6 are out of the plane on the same side. | C2v |
| Skewed-Boat | A twisted form of the boat, more stable. | D2 |
| Chair | C3 and C6 are out of the plane on opposite sides. | D3d (distorted) |
| Half-Chair | One atom is displaced from the plane of the other ring atoms. | C2 |
Iv. Structure Activity Relationship Sar Studies on 1,3,4 Trimethylpiperazine 2,5 Dione Analogues
Elucidating the Impact of N-Methylation on Molecular Properties
N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, on the piperazine-2,5-dione ring is a key strategy for modifying the physicochemical properties of these compounds. A primary effect of this modification is an increase in lipophilicity (fat-solubility). nih.gov This increased lipophilicity can be advantageous for several reasons. For instance, enhanced lipophilicity in some piperazine-2,5-dione derivatives has been correlated with improved anticancer properties. nih.gov By making the molecule more lipid-soluble, it may more easily cross cellular membranes to reach its intracellular target. nih.gov This has spurred growing interest in the development of novel lipophilic substances centered on the DKP ring. nih.gov
Furthermore, N-alkylation can influence the molecule's ability to form hydrogen bonds. In unsubstituted or mono-N-substituted DKPs, the amide (N-H) protons are available to act as hydrogen bond donors. In some natural products, this can lead to the formation of internal hydrogen bonds, which may limit their interaction with biological targets. nih.gov N-methylation blocks this hydrogen-donating capability, which can prevent undesirable internal bonding and make the functional groups of the molecule more available for intermolecular interactions with target proteins. nih.gov A rare analogue of N-methylation, the presence of an N-methoxy group, has also been identified in naturally occurring piperazine-2,5-dione derivatives, such as janthinolide D, highlighting nature's use of N-substitution to diversify chemical properties. nih.gov
Role of Stereochemistry in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of piperazine-2,5-dione analogues. Since DKPs are often synthesized from amino acids, the chirality of the starting materials directly translates to the stereochemistry of the final cyclic product.
When substituents are introduced at positions 3 and 6 of the piperazine (B1678402) ring, cis and trans isomers can be formed. Research has shown that the stereochemical outcome of synthetic reactions can be controlled. For example, the hydrogenation of (Z,Z)-bis(benzylidene)piperazine-2,5-diones has been shown to predominantly yield the cis isomer. csu.edu.auchemrxiv.org The ability to selectively synthesize and identify these isomers using techniques like NMR spectroscopy is crucial, as different spatial arrangements can lead to vastly different biological activities. csu.edu.auresearchgate.net
The specific orientation of substituents is vital for effective binding to biological targets. For example, in a series of inhibitors for Mycobacterium tuberculosis IMPDH, the cyclohexyl group of one active compound was found to orient itself to form strong pi-stacking interactions with a tyrosine residue in the target enzyme. nih.gov This precise interaction would be lost in a different stereoisomer. The importance of stereochemistry is further underscored by findings where one compound, 3-(aminomethyl)piperazine-2,5-dione (B15362368), was identified as an inhibitor of the NMDA receptor glycine (B1666218) site, while its close analogue, 5-(aminomethyl)piperazine-2,3-dione (B1390252), was found to be inactive. nih.gov This demonstrates that even subtle changes in the spatial arrangement of functional groups can completely abolish biological activity.
Table 1: Influence of Stereochemistry on Biological Activity
| Compound/Analogue Type | Stereochemical Feature | Biological Implication | Reference(s) |
| bis(benzyl)piperazine-2,5-diones | cis vs. trans isomers | The cis isomer is the major product under certain hydrogenation conditions, highlighting synthetic selectivity. | csu.edu.auchemrxiv.org |
| Cyclohexyl-piperazine analogue | Orientation of cyclohexyl ring | Forms critical pi-stacking interactions with the target enzyme (M. tuberculosis IMPDH). | nih.gov |
| Tadalafil analogues | D- and L-Tryptophan derivatives | Synthesis from different amino acid enantiomers leads to distinct final compounds. | mdpi.com |
| (aminomethyl)piperazine-dione | Positional Isomerism | 3-(aminomethyl)piperazine-2,5-dione is an active NMDA receptor inhibitor, while the 5-(aminomethyl)piperazine-2,3-dione analogue is inactive. | nih.gov |
Correlation between Substituent Patterns and Bioactivity Profiles
The type and position of substituents on the piperazine-2,5-dione scaffold are determinant factors for the resulting bioactivity. By systematically altering these substituents, chemists can fine-tune the pharmacological profile of the analogues.
For instance, in a study of tryptophan-derived piperazine-2,5-diones, the nature and position of substituents on an attached benzene (B151609) ring had a significant impact on fungicidal activity. The difference in activity between two derivatives was solely due to the position of the substituents, indicating a strong positional effect. mdpi.com Similarly, SAR studies on inhibitors of Mycobacterium tuberculosis revealed the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for activity. nih.gov Modifications to each of these components led to significant changes in inhibitory potency.
Natural products also provide a rich source of SAR data. A series of piperazine-2,5-dione derivatives isolated from the fungus Penicillium griseofulvum showed varying levels of immunosuppressive activity. Compounds janthinolides B and C, featuring different substitution patterns, demonstrated potent inhibitory activity on murine splenocytes, with IC₅₀ values of 9.3 and 1.3 μM, respectively. nih.gov Another study on piperazine-substituted naphthoquinones found that various substitutions influenced their potential as PARP-1 inhibitors. acs.org
Table 2: Fungicidal Activity of Substituted (S)-3-((1H-indol-3-yl)methyl)-1-(benzylideneamino)piperazine-2,5-dione Derivatives
| Compound | Substituent on Benzene Ring | Bioactivity (Inhibition % at 50 mg/L) against Botrytis cinerea | Reference |
| 5 | 4-NO₂ | 48 | mdpi.com |
| 9 | 4-OCH₃ | 35 | mdpi.com |
| 10 | 4-CF₃ | 25 | mdpi.com |
| 12 | 4-phenyl | 33 | mdpi.com |
| 14 | 2-Cl | 22 | mdpi.com |
Computational Chemistry Approaches to SAR Prediction and Validation
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction and rationalization of structure-activity relationships for piperazine-2,5-dione analogues. These in silico methods save time and resources by prioritizing the synthesis of the most promising compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method has been widely applied to piperazine-2,5-dione derivatives to understand their mechanism of action at a molecular level.
Studies have used docking to model the interaction of these derivatives with various anticancer targets, including the human androgen receptor (AR), cytochrome P450 17A1, and HER2. uobasrah.edu.iq These models revealed that the compounds could fit efficiently into the binding sites and form key hydrogen bonds with the protein residues. uobasrah.edu.iq In another example, docking was instrumental in identifying 3-(aminomethyl)piperazine-2,5-dione as a novel inhibitor of the NMDA receptor glycine site from a vast chemical database containing all possible small organic molecules. nih.gov Docking has also been used to study the binding of piperazine derivatives to other important targets such as the DNA-topoisomerase II complex and GABAA receptors, aiding in the development of new anticancer and antiepileptic agents, respectively. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For piperazine derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully conducted. One such study on derivatives with antihistamine and antibradykinin effects found a strong correlation between the antagonistic activity and the electrostatic and steric fields of the molecules. nih.gov This means that the shape and charge distribution of the compounds were the most critical factors for their biological function. nih.gov Although not focused on piperazine-diones, similar 3D-QSAR studies on other cyclic diones have established robust models using CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) to predict the inhibitory activity against specific enzymes. frontiersin.org These models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would increase or decrease activity, providing a clear roadmap for designing more potent analogues.
V. Investigation of Biological Activities and Molecular Mechanisms of Action for 1,3,4 Trimethylpiperazine 2,5 Dione and Derivatives Excluding Clinical Data
Antimicrobial Properties
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. wikipedia.orgmdpi.com Derivatives of piperazine-2,5-dione, a class of cyclic dipeptides, have shown promise in this area. nih.govnih.gov
Research has demonstrated the activity of piperazine (B1678402) derivatives against various bacterial strains. For instance, some 4-piperazinylquinoline derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov Similarly, certain 2,5-diketopiperazines have exhibited potent activity against drug-sensitive S. aureus and methicillin-resistant S. aureus (MRSA), with MIC values between 4 and 8 μM. nih.gov The antibacterial activity of these compounds is often attributed to their specific structural features. nih.gov
It is worth noting that the effectiveness of these derivatives can be strain-dependent. For example, some 4-piperazinylquinolines that were active against Gram-positive bacteria showed no activity against the Gram-negative Pseudomonas aeruginosa, which could be due to differences in their cell membrane composition. nih.gov
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-Piperazinylquinoline derivatives | Staphylococcus aureus | 3.9–7.8 μM | nih.gov |
| 4-Piperazinylquinoline derivatives | Bacillus subtilis | 3.9–7.8 μM | nih.gov |
| 2,5-Diketopiperazines | Drug-sensitive S. aureus | 4–8 μM | nih.gov |
| 2,5-Diketopiperazines | MRSA | 4–8 μM | nih.gov |
The antimicrobial effects of piperazine derivatives are believed to stem from various mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane. nih.gov Some antimicrobial peptides and their synthetic mimics, including certain 2,5-diketopiperazines, are thought to interact with and disrupt the integrity of the cell membrane, leading to cell death. mdpi.comnih.gov
Another key mechanism is enzyme inhibition. For instance, some piperazine-containing compounds have been investigated for their ability to inhibit bacterial enzymes essential for survival. The lipoteichoic acid (LTA) biosynthesis pathway has been identified as a promising target, with some 1,3,4-oxadiazole (B1194373) derivatives showing inhibitory activity against enzymes in this pathway in Gram-positive pathogens. nih.gov Additionally, molecular docking studies have suggested that certain cyclic peptides can bind to and inhibit key bacterial enzymes like glucosamine-6-phosphate synthase and penicillin-binding proteins. nih.gov
Enzyme Inhibition Profiles
Beyond their antimicrobial effects, piperazine-2,5-dione derivatives have been investigated for their ability to inhibit various mammalian enzymes, which is crucial for understanding their potential therapeutic applications and interactions with other drugs.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov Interactions with CYP enzymes, whether as a substrate, inhibitor, or inducer, can significantly impact a drug's efficacy and safety. youtube.comiu.edu There are several key CYP isozymes involved in drug metabolism, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov The inhibition or induction of these enzymes by a compound can lead to clinically significant drug-drug interactions. nih.gov While specific data on the interaction of 1,3,4-trimethylpiperazine-2,5-dione with individual CYP450 isoforms is not detailed in the provided context, the general importance of such interactions for any potential therapeutic agent is well-established.
Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is inducible and plays a major role in inflammation and pain. nih.govnih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. mdpi.com
Derivatives of piperazine have been evaluated for their COX inhibitory activity. For instance, some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2. nih.gov In some cases, these derivatives exhibited stronger COX-2 selectivity than the reference drug meloxicam. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX enzymes. nih.govmdpi.com
| Compound Class | Enzyme Target | Inhibitory Activity | Reference |
|---|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Inhibited | nih.gov |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Inhibited, some with higher selectivity than meloxicam | nih.gov |
The diverse biological activities of piperazine-2,5-dione derivatives suggest they may interact with a range of other enzyme targets. For example, some piperine (B192125) derivatives have been shown to inhibit platelet cytosolic phospholipase A2 and thromboxane (B8750289) A2 synthase, enzymes involved in the inflammatory response and platelet aggregation, without affecting COX-1 activity. mdpi.com Furthermore, some 1,4-disubstituted piperazine-2,5-dione derivatives have demonstrated antioxidant activity by modulating the IL-6/Nrf2 pathway, which is involved in the cellular response to oxidative stress. nih.gov
Molecular docking and binding site analysis are crucial tools for understanding these interactions at a molecular level. These computational methods help to predict how a compound might bind to an enzyme's active site and can guide the design of more potent and selective inhibitors. nih.govmdpi.com
Antiproliferative Effects on Non-Human Cell Lines
Derivatives of the piperazine-2,5-dione core structure have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in preclinical studies. nih.govnih.gov
A number of studies have highlighted the cytotoxic potential of piperazine-2,5-dione derivatives against cancer cell lines. For instance, two new piperazine-2,5-dione derivatives, gliocladride (B1257665) A and B, isolated from the marine fungus Gliocladium sp., exhibited moderate cytotoxic activity against HL-60, U937, and T47D cancer cell lines, with IC50 values ranging from 11.60 µg/ml to 52.83 µg/ml. nih.gov Another compound from the same study, deoxymycelianamide, showed strong cytotoxic activity against the U937 cell line with an IC50 value of 0.785 µg/ml. nih.gov
Furthermore, a series of tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for their anticancer properties. nih.gov One particular compound from this series, compound 6h, demonstrated significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines with an IC50 of 6 ± 0.85 μM. nih.gov The improved lipophilicity of certain piperazine-2,5-dione derivatives has been suggested to be advantageous for their anticancer properties.
It is important to note that not all piperazine-2,5-dione derivatives exhibit cytotoxicity. A study investigating several piperazine-2,5-diones as chemical permeation enhancers found that the tested compounds did not show any significant toxic effect on three different cell lines. nih.gov Similarly, a series of 5-arylidene imidazolidine-2,4-dione derivatives, which share a similar heterocyclic core, were found to be non-cytotoxic at concentrations up to 50 µM when tested on three types of human skin cells. mdpi.com
Table 1: In Vitro Cytotoxicity of Piperazine-2,5-dione Derivatives
| Compound | Cell Line(s) | IC50 Value | Source |
| Gliocladride A | HL-60, U937, T47D | 11.60 - 52.83 µg/ml | nih.gov |
| Gliocladride B | HL-60, U937, T47D | 11.60 - 52.83 µg/ml | nih.gov |
| Deoxymycelianamide | U937 | 0.785 µg/ml | nih.gov |
| Compound 6h (Tryptamine-piperazine-2,5-dione conjugate) | AsPC-1, SW1990 | 6 ± 0.85 μM | nih.gov |
The antiproliferative effects of piperazine-2,5-dione derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways. For example, tryptamine-piperazine-2,5-dione conjugate 6h was shown to induce apoptosis in human pancreatic cancer cells. nih.gov
Other related heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, have been identified as dual inhibitors of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.gov One such derivative inhibited cell proliferation, induced early apoptosis, and caused cell cycle arrest in the G0/G1 phase in human leukemia U937 cells. nih.gov Similarly, two novel piperidone compounds were found to induce apoptosis via the intrinsic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7. These piperidones also acted as proteasome inhibitors.
While the precise molecular targets for this compound are not explicitly detailed in the provided context, the broader class of piperazine-2,5-diones and related heterocyclic compounds demonstrates a clear capacity to interfere with fundamental cellular processes like proliferation and survival through the induction of apoptosis and modulation of critical kinase signaling pathways.
Neurotransmitter System Interactions and Modulatory Effects (Molecular Level)
The provided information primarily focuses on the anticancer and permeation-enhancing properties of piperazine-2,5-diones. While it is mentioned that they might be a promising treatment option for neurological indications and symptoms, specific details on the molecular-level interactions and modulatory effects of this compound on neurotransmitter systems are not available in the provided search results.
Role as Chemical Permeation Enhancers (CPEs) in Ex Vivo Models
Certain piperazine-2,5-dione derivatives have been investigated for their ability to act as chemical permeation enhancers (CPEs), facilitating the transport of drugs across biological membranes like the skin. nih.govnih.gov
The mechanism by which these compounds enhance skin permeation is believed to be dependent on their physicochemical properties. nih.gov It is suggested that they may interact with the lipid matrix of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability. The enhancement effect appears to be influenced by factors such as lipophilicity, molar volume, and solubility. nih.gov For instance, the activity of some effective piperazine-2,5-dione derivatives as permeation enhancers increases with increasing log P (a measure of lipophilicity) and bulkiness, while it is inversely influenced by solubility. nih.gov
In ex vivo studies using pig ear skin, the addition of piperazine-2,5-diones to a formulation of the model drug theophylline (B1681296) resulted in a significant increase in its permeation. nih.govnih.gov The permeated amount of theophylline with certain enhancers increased rapidly within the first 30 minutes of application. nih.gov This suggests that these compounds can transiently alter the barrier properties of the skin to allow for increased drug delivery.
The chemical structure of alkylated diketopiperazines plays a crucial role in their permeation-enhancing activity. Studies have shown that the position and number of methyl groups on the piperazine-2,5-dione scaffold are critical for this activity. nih.gov
An investigation into a series of non-spirocyclic piperazine-2,5-dione derivatives revealed that asymmetric substitution of the basic scaffold negatively influenced the enhancement effect. nih.gov For example, 3-methylpiperazine-2,5-dione (B7810165) showed lower activity compared to symmetrically substituted derivatives. nih.gov This highlights a clear structure-activity relationship where the specific arrangement of alkyl groups on the diketopiperazine ring dictates the efficacy of the compound as a permeation enhancer.
Table 2: Investigated Piperazine-2,5-dione Derivatives as Chemical Permeation Enhancers
| Compound | Investigated for | Model Drug | Source |
| Alaptide ((S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione) | Permeation Enhancement | Theophylline | nih.govnih.gov |
| (3S,6S)-3,6-dimethylpiperazine-2,5-dione | Permeation Enhancement | Theophylline | nih.gov |
| 3-methylpiperazine-2,5-dione | Permeation Enhancement | Theophylline | nih.gov |
| 3,3,6-trimethylpiperazine-2,5-dione | Permeation Enhancement | Theophylline | nih.gov |
Vi. Chemical Derivatization and Synthesis of Analogues for Functional Diversification
Modification of the Piperazine-2,5-dione Ring System
The inherent reactivity of the piperazine-2,5-dione ring allows for various modifications, primarily at the nitrogen and carbon atoms of the heterocyclic core. These modifications are instrumental in modulating the physicochemical and biological properties of the resulting derivatives.
N-substitution of the piperazine-2,5-dione ring is a key strategy for functional diversification. N-acylation, particularly with acetyl groups, serves as an effective method to control the reactivity of the ring nitrogens. For instance, the use of 1,4-diacetylpiperazine-2,5-dione (B1297580) allows for the stepwise and controlled condensation with aldehydes, making it possible to synthesize unsymmetrical bis-arylidene derivatives. mdpi.comresearchgate.net This approach provides a level of control that is not achievable with the unsubstituted piperazine-2,5-dione, which typically yields symmetrical bis-arylidene products. mdpi.com The acetyl groups can be subsequently removed under appropriate conditions.
N-alkylation is another powerful tool for modifying the properties of the piperazine (B1678402) core. A general method for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net In the context of drug discovery, N-alkylation has been employed to improve the drug-like properties of CXCR4 antagonists. nih.gov For example, the synthesis of N-propyl piperazine analogues has been shown to enhance metabolic stability and reduce off-target activity compared to parent compounds. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Piperazine-2,5-dione Core
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Piperazine-2,5-dione | Acetyl chloride | 1,4-Diacetylpiperazine-2,5-dione | mdpi.comresearchgate.net |
| N-Acetylpiperazine | Alkyl bromide, followed by hydrolysis | N-Alkylpiperazine | researchgate.net |
| Secondary amine piperazine intermediate | Alkyl bromide, followed by deprotection | N-Alkyl piperazine side chain | nih.gov |
| 1,4-Diacetylpiperazine-2,5-dione | Aldehyde, triethylamine, DMF | 1-Acetyl-3-arylidenepiperazine-2,5-dione | mdpi.comresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The introduction of side chains at the C-3 and C-6 positions of the piperazine-2,5-dione ring is a primary strategy for creating structural diversity and modulating biological activity. A common method to achieve this is through condensation reactions. The condensation of 1,4-diacetylpiperazine-2,5-dione with a variety of aldehydes, including aromatic and heteroaromatic aldehydes, in the presence of a base can generate a library of piperazine-2,5-dione derivatives with diverse side chains. mdpi.comresearchgate.netlookchem.com This method is amenable to combinatorial synthesis, allowing for the rapid generation of numerous analogues. lookchem.com
Furthermore, procedures have been developed to condense methoxylated benzaldehydes with the piperazine-2,5-dione core to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.orgcsu.edu.au Subsequent hydrogenation of these compounds can yield both cis and trans isomers of the corresponding benzyl-substituted piperazine-2,5-diones, providing further stereochemical diversity. chemrxiv.orgcsu.edu.au Other methods for C-functionalization include enolate alkylation, halogenation followed by nucleophilic displacement, and aldol (B89426) condensation, which are sensitive to both polar and steric effects. wikipedia.org
Table 2: Methods for Introducing Side Chains at C-3 and C-6 Positions
| Method | Reagents | Type of Side Chain Introduced | Reference |
| Aldol Condensation | Aromatic aldehydes, base | Arylidene | mdpi.comresearchgate.net |
| Condensation | Methoxylated benzaldehydes | (Z,Z)-Benzylidene | chemrxiv.orgcsu.edu.au |
| Hydrogenation of Benzylidene | H₂, Pd/C | Benzyl (cis and trans isomers) | chemrxiv.orgcsu.edu.au |
| Enolate Alkylation | Alkyl halides | Alkyl | wikipedia.org |
| Halogenation/Nucleophilic Displacement | Bromine, Nucleophile | Various functional groups | wikipedia.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Conjugation with Other Bioactive Moieties (e.g., Tryptamine)
To enhance or introduce new biological activities, the piperazine-2,5-dione scaffold can be conjugated with other bioactive molecules. A notable example is the synthesis of tryptamine-piperazine-2,5-dione conjugates. nih.govrsc.org A facile and efficient route for this has been developed using a post-Ugi cascade reaction. nih.gov This method allows for the construction of a structurally diverse library of compounds. nih.gov The resulting tryptamine-piperazine-2,5-dione conjugates have demonstrated significant anticancer activity, for instance, by inducing growth inhibition in human pancreatic cancer cell lines. nih.gov The synthesis is often carried out under mild reaction conditions and can be amenable to a broad scope of starting materials, highlighting its utility in medicinal chemistry. nih.gov
Development of Probes and Linkers for Biological Assays
The piperazine-2,5-dione framework can be incorporated into larger molecular structures to act as linkers or probes for biological assays. A prominent example is the design of bis-epipodophyllotoxin etoposide (B1684455) analogs where piperazine-containing linkers are used to connect two epipodophyllotoxin (B191179) moieties. nih.gov This design was guided by the X-ray structure of a ternary complex of etoposide, cleaved DNA, and topoisomerase IIβ, with the goal of creating a molecule that could simultaneously bind to two etoposide binding sites. nih.gov
The inclusion of piperazine units in the linker serves multiple purposes. It can increase the solubility of the resulting compound and potentially exploit the polyamine transport system for enhanced cellular uptake. nih.gov The length of the linker is a critical parameter, with studies showing that varying the number of methylene (B1212753) groups in the piperazine-containing linker can optimize the biological activity, such as topoisomerase II poisoning and cell growth inhibition. nih.gov This demonstrates the potential of using the piperazine-2,5-dione motif and its derivatives in the rational design of sophisticated biological probes and targeted therapeutic agents.
Vii. Advanced Analytical Methods for Research on 1,3,4 Trimethylpiperazine 2,5 Dione
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1,3,4-trimethylpiperazine-2,5-dione and for its quantification in various samples. researchgate.net The method's high efficiency, speed, and precision make it a standard in pharmaceutical and chemical analysis. researchgate.net For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this approach, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970), is used in the column. The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The relative concentrations of the organic modifier and aqueous phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from impurities or other matrix components. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the amide bonds in the piperazine-2,5-dione ring exhibit UV absorbance.
A sensitive HPLC method was developed for piperazine-2,5-dione, a related metabolite of ampicillin, using a C18 column with a phosphate (B84403) buffer-methanol mobile phase. nih.gov A similar strategy could be optimized for this compound.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for retention and separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Elutes the compound. Formic acid helps to protonate the analyte and improve peak shape. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and separation efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Detection | UV at 210 nm | The amide chromophore allows for sensitive detection at low UV wavelengths. |
Chiral HPLC for Enantiomeric Separation
The structure of this compound contains a stereocenter at the C-4 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. unife.it Chiral HPLC is the gold standard technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the two enantiomers. unife.itnih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Several types of CSPs are available and have proven effective for separating chiral amines and related compounds. nih.gov
Polysaccharide-based CSPs: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support. nih.govsigmaaldrich.com They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. nih.gov
Protein-based CSPs: Columns based on immobilized proteins like α-1-acid glycoprotein (B1211001) (AGP) or vancomycin (B549263) are effective for separating chiral basic compounds. researchgate.net The complex three-dimensional structure of the protein provides multiple interaction points (ionic, hydrophobic, hydrogen bonding) for chiral recognition. researchgate.net
Cyclodextrin-based CSPs: These consist of cyclic oligosaccharides (α-, β-, or γ-cyclodextrin) that have a hydrophobic interior and a hydrophilic exterior. nih.gov Chiral recognition occurs through the formation of inclusion complexes, where the enantiomer fits differently into the chiral cavity of the cyclodextrin. nih.gov
The selection of the appropriate CSP and mobile phase is determined empirically through method development and screening protocols. sigmaaldrich.com
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Applicable Modes |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance. sigmaaldrich.com | Normal Phase, Reversed Phase, Polar Organic. nih.gov |
| Protein | Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation. unife.itresearchgate.net | Reversed Phase, Polar Ionic. sigmaaldrich.com |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Inclusion complexation into the chiral cavity, hydrogen bonding. unife.itnih.gov | Reversed Phase. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for detecting trace levels of this compound and identifying its metabolites in complex biological samples like plasma or urine. researchgate.netyoutube.com The technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. researchgate.net
After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar molecules and causes minimal fragmentation. tcichemicals.com In the mass spectrometer, a precursor ion corresponding to the protonated molecule [M+H]⁺ of the target compound is selected. This ion is then fragmented by collision with an inert gas, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification even at very low concentrations. chromatographyonline.com
For metabolite profiling, untargeted or targeted LC-MS approaches are used to search for predicted biotransformation products. lbl.gov Common metabolic pathways include oxidation (hydroxylation) or demethylation. These modifications result in specific mass shifts from the parent drug, which can be detected by high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, to determine the elemental composition of the unknown metabolite. researchgate.netlbl.gov
Table 3: Potential Biotransformations of this compound and Corresponding Mass Changes
| Biotransformation | Description | Mass Change (Da) |
| Oxidation (Hydroxylation) | Addition of an oxygen atom (-OH group). | +15.99 |
| N-Demethylation | Removal of a methyl group (-CH₃) from a nitrogen atom. | -14.02 |
| C-Hydroxylation + N-Demethylation | Combination of hydroxylation and N-demethylation. | +1.97 |
Derivatization Reagents for Enhanced Detection Sensitivity
In some cases, the parent compound or its metabolites may exhibit poor ionization efficiency in the MS source, leading to insufficient sensitivity. Chemical derivatization can be employed to overcome this limitation. tcichemicals.com The strategy involves reacting the analyte with a reagent that introduces a functional group that is easily ionized, thereby significantly enhancing the MS signal. tcichemicals.comnih.gov
For potential metabolites of this compound that may be formed via hydroxylation, a derivatizing agent targeting the newly introduced hydroxyl group could be used. For instance, reagents that introduce a permanently charged quaternary amine or a group with high proton affinity can dramatically improve detection in positive-ion ESI-MS. tcichemicals.com
While the parent compound itself lacks common functional groups for derivatization, its metabolites may be suitable targets. For example, a hydroxylated metabolite could be reacted with a reagent like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) to improve its detection. tcichemicals.com Another approach involves using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), a strong dienophile that can react with conjugated dienes, which might be relevant if metabolism opens the piperazine (B1678402) ring to form such a structure. sigmaaldrich.com
Table 4: Examples of Derivatization Reagents for LC-MS Enhancement
| Reagent | Target Functional Group | Principle of Enhancement |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduces a dimethylamino group with high proton affinity. |
| 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) | Phenolic Hydroxyls. tcichemicals.com | Introduces a readily ionizable piperazine moiety. tcichemicals.com |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Conjugated Dienes. sigmaaldrich.com | Forms a stable adduct, often with good ionization characteristics. sigmaaldrich.com |
| Tmt-PP | Carboxylic Acids. nih.gov | Introduces a functional group with high mass spectrometric response. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. ethz.chljmu.ac.uk While this compound is a stable, non-radical compound, EPR can be a vital tool to investigate its potential role in radical-generating biochemical pathways or its antioxidant/pro-oxidant activities. ljmu.ac.uknih.gov
Biologically relevant free radicals are often highly reactive and have very short lifetimes, making their direct detection impossible. nih.gov Therefore, a technique called "spin trapping" is commonly used. ljmu.ac.uknih.gov This involves adding a "spin trap," a compound that reacts with the transient radical to form a much more stable radical adduct. nih.gov This persistent adduct accumulates to a concentration detectable by EPR. The resulting EPR spectrum's hyperfine splitting pattern is characteristic of the trapped radical, allowing for its identification. ljmu.ac.uk
For instance, if the metabolism of this compound was hypothesized to generate superoxide (B77818) or hydroxyl radicals, spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) could be used to capture these species for EPR analysis. nih.gov This would provide direct evidence of free radical formation in processes involving the compound. ethz.ch
Table 5: Common Spin Traps Used in EPR Spectroscopy for Radical Identification
| Spin Trap | Abbreviation | Primary Radicals Detected |
| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Superoxide (O₂•⁻), Hydroxyl (•OH). nih.gov |
| Phenyl-N-tert-butylnitrone | PBN | Carbon-centered radicals. |
| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide | DIPPMPO | Superoxide (O₂•⁻), Hydroxyl (•OH). |
| 1-Hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethyl pyrrolidine | CMH | Superoxide (O₂•⁻). nih.gov |
Viii. Emerging Research Directions and Future Prospects for 1,3,4 Trimethylpiperazine 2,5 Dione
Rational Design of Next-Generation Diketopiperazine Derivatives
The inherent versatility of the diketopiperazine scaffold, including 1,3,4-trimethylpiperazine-2,5-dione, makes it a "privileged structure" in drug discovery. This means it can bind to a variety of biological targets with high affinity. nih.gov Researchers are actively engaged in the rational design of new DKP derivatives to create compounds with enhanced therapeutic properties. nih.govnih.gov
One key challenge in the development of DKP-based drugs is their often-poor solubility, which can negatively impact bioavailability. nih.gov To address this, scientists are designing and synthesizing novel, soluble DKP derivatives. For instance, a study focused on creating mono-protected 2,5-diketopiperazine derivatives demonstrated that many of these compounds exhibited broad-spectrum anticancer activity. nih.gov The addition of specific protective groups can improve solubility and, consequently, the potential for therapeutic application. nih.gov
The design of next-generation DKPs also involves modifying the substituents on the piperazine (B1678402) ring. The orientation and functional groups of these chains can significantly affect the binding affinity of the DKP to its target receptors and, therefore, its biological activity. nih.gov By emulating the structures of naturally occurring bioactive DKPs and introducing novel N-substituents, researchers are creating new derivatives with potential applications as antiviral agents. nih.govresearchgate.net This strategic modification allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.
Applications as Scaffolds in Material Science (e.g., Self-Assembly, Polymers)
The unique structural features of diketopiperazines, including their rigid ring and multiple hydrogen bonding sites, make them excellent building blocks for supramolecular structures and advanced materials. rsc.orgresearchgate.net Their propensity for self-assembly into organized structures like gels and networks is a particularly active area of research. researchgate.netmdpi.com
Diketopiperazine-based polymers are gaining attention for their potential high thermal and mechanical properties, imparted by the rigid DKP core. rsc.org The continuous hydrogen bonding between DKP units within polymer chains can lead to unique self-assembly behaviors and the formation of ordered structures. rsc.orgresearchgate.net For example, researchers have synthesized DKP-based polyamides that self-assemble into various morphologies, such as networks, ellipsoids, and hollow particles, depending on the solvent system used. rsc.orgrsc.org This solvent-controlled self-assembly offers a pathway to creating materials with tailored structures and properties. rsc.org
The self-assembly of DKPs is not limited to polymers. Low molecular weight DKPs can also form gels and other nanomaterials. researchgate.netmdpi.com This behavior is influenced by the nature of the side chains on the DKP ring, which can be derivatized to control the self-assembly process and introduce specific functionalities. researchgate.net The ability to form these ordered structures opens up possibilities for applications in areas like drug delivery and functional materials. researchgate.netmdpi.com
Green Chemistry Approaches in Piperazine-2,5-dione Synthesis
The synthesis of piperazine-2,5-diones is increasingly moving towards more environmentally friendly methods. nih.gov Traditional synthesis routes can involve harsh conditions and the use of petroleum-derived solvents. mdpi.com Green chemistry approaches aim to reduce the environmental impact of chemical processes by using safer solvents, reducing waste, and improving energy efficiency. mdpi.comnih.gov
One promising green method for synthesizing DKPs is microwave-assisted synthesis. mdpi.comnih.gov This technique can significantly shorten reaction times and often allows for the use of water as a solvent, avoiding the need for volatile organic compounds. mdpi.comnih.gov High yields of various DKPs have been achieved through microwave-assisted cyclization of linear dipeptides in water. nih.gov This method has been successfully applied to produce a range of cyclodipeptides, demonstrating its versatility and efficiency. nih.gov
Another green approach involves one-pot synthesis, where multiple reaction steps are combined without isolating intermediates. mdpi.com This reduces the amount of solvent and energy required for purification. For example, the removal of a protecting group and the subsequent cyclization to form the DKP ring can be achieved in a single step using microwave heating in water. mdpi.com These advancements in green synthesis make the production of DKPs more sustainable and cost-effective.
Computational and Machine Learning Integration in DKP Research
Computational modeling and machine learning are becoming indispensable tools in the study of diketopiperazines, accelerating the design and discovery of new compounds with desired properties. cqdm.orgnih.gov These in silico methods allow researchers to predict the behavior of molecules and screen large virtual libraries of compounds before undertaking expensive and time-consuming laboratory synthesis. cqdm.orggsconlinepress.com
Molecular docking studies, for example, are used to evaluate the binding affinity of DKP derivatives to specific biological targets. sciforum.netmdpi.com By simulating the interaction between a DKP and a protein at the molecular level, researchers can identify promising candidates for further development. sciforum.netmdpi.com For instance, in silico evaluations of DKP derivatives as potential inhibitors for G-protein-coupled receptors have highlighted compounds with high binding affinity, providing valuable insights for designing more specific and effective drugs. sciforum.netmdpi.com
Ix. Conclusion
Summary of Key Research Findings on 1,3,4-Trimethylpiperazine-2,5-dione
Research into this compound has primarily focused on its chemical synthesis. The compound is prepared through the methylation of 3-methylpiperazine-2,5-dione (B7810165). A documented synthetic route involves the use of methyl iodide and sodium hydride in a dimethylformamide solvent. This process yields the target compound as colorless solids with a reported yield of 86% after purification by silica (B1680970) gel column chromatography.
While the synthesis has been established, a comprehensive public database of its physicochemical and spectroscopic properties remains limited. The molecular formula for this compound is C7H12N2O2, and it has several associated Chemical Abstracts Service (CAS) numbers for its different stereoisomers, including 66445-42-9 for the (3R)-enantiomer, 63273-60-9 for the (3S)-enantiomer, and 182067-63-6 for the compound with unspecified stereochemistry.
The reactivity of this compound has been demonstrated through its use as an intermediate in the synthesis of other complex molecules. For instance, it has been used to prepare a 3,6-dimercapto derivative, indicating that the piperazine-2,5-dione ring can undergo further functionalization.
The broader class of piperazine-2,5-diones, also known as diketopiperazines (DKPs), are recognized for their diverse biological activities. N-methylation of cyclic peptides, a structural feature present in this compound, is a known strategy to enhance pharmacological properties such as metabolic stability and cell permeability. However, specific pharmacological studies on this compound are not extensively reported in publicly accessible literature. General research on diketopiperazines suggests a wide range of potential biological effects, but these have not been specifically confirmed for this trimethylated derivative.
Future Research Avenues and Unexplored Potentials
The existing body of research on this compound lays the groundwork for several promising avenues of future investigation. A primary focus should be the thorough characterization of its physicochemical properties. Detailed studies to determine its melting point, boiling point, solubility in various solvents, and other physical constants are essential for its practical application and further research.
A complete spectroscopic analysis is another critical area for future work. While a proton NMR spectrum has been mentioned in patent literature, the detailed data is not publicly available. Comprehensive 1H NMR, 13C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data would be invaluable for the unambiguous identification and quality control of the compound.
Furthermore, the crystal structure of this compound remains to be elucidated. X-ray crystallographic studies would provide precise information on its three-dimensional structure, including bond lengths, bond angles, and conformation, which is crucial for understanding its reactivity and potential biological interactions.
The most significant unexplored potential of this compound lies in the investigation of its biological activities. Given that N-methylation can enhance the drug-like properties of cyclic peptides, it is plausible that this compound may exhibit interesting pharmacological effects. Future research should involve systematic screening for a wide range of biological activities, including but not limited to antimicrobial, antiviral, anticancer, and enzyme inhibitory activities. Mechanistic studies to understand how the trimethylated structure influences these potential activities would also be a valuable contribution to the field.
Finally, exploring the synthetic utility of this compound as a scaffold for the development of new chemical entities with tailored properties is a promising direction. Its demonstrated reactivity opens up possibilities for the creation of diverse derivatives with potentially enhanced biological activities or other desirable characteristics for materials science and other applications.
Q & A
Q. What are the established synthetic methodologies for 1,3,4-Trimethylpiperazine-2,5-dione?
- Methodological Answer : The compound is synthesized via cyclocondensation of protected amino acid derivatives. For example, (S)-alanine derivatives can react with glycine or alanine esters under mixed anhydride conditions (ethyl chloroformate and N-ethylpiperidine). Key steps include:
- Activation of carboxyl groups using ethyl chloroformate.
- Coupling with amino esters (e.g., methyl glycinate hydrochloride).
- Deprotection via hydrogenolysis (Pd/C, 3 atm H₂).
- Cyclization in boiling toluene with acetic acid .
Yields range from 81% to 83% under optimized conditions, with purity confirmed by LC-MS and NMR .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign diastereotopic protons and confirm stereochemistry at C2/C5 positions .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination (e.g., CCDC No. 1407713 for related piperazine-diones) .
- ATR-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Maintain 25°C during reduction steps to minimize side reactions .
- Catalyst Selection : Use Pd/C for efficient hydrogenolysis (3 atm H₂) .
- Purification Techniques : Employ preparative HPLC or column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate enantiomers .
- Continuous Flow Reactors : For scalable synthesis, reducing reaction time and improving consistency .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions arise from diastereotopic protons or conformational flexibility. Solutions include:
- Dynamic NMR : To study ring-flipping kinetics in non-planar piperazine-dione conformations .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Chiral HPLC : Separate enantiomers (e.g., CSP-HPLC with cellulose-based columns) to isolate stereoisomers for individual analysis .
Q. How to design pharmacological assays to evaluate receptor interactions?
- Methodological Answer : Focus on neurotransmitter receptor binding:
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., serotonin or dopamine receptors) to measure IC₅₀ values .
- Molecular Docking : Simulate interactions with receptor active sites (e.g., 5-HT₃ or NMDA receptors) using software like AutoDock Vina .
- Functional Assays : Measure cAMP levels or calcium influx in transfected HEK293 cells to assess agonism/antagonism .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar piperazine-diones?
- Methodological Answer : Variations stem from:
- Polymorphism : Different crystal packing (e.g., π-π stacking vs. hydrogen bonding) alters melting points .
- Stereochemical Purity : Enantiomeric excess (ee) impacts thermal stability. Use chiral chromatography to verify ee >98% .
- Impurities : Trace solvents (e.g., residual toluene) lower observed melting points. Recrystallize from ethanol or acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
